1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound belonging to the class of hydrazonoindolin-2-ones. This compound is characterized by its unique structural features that make it a subject of interest in various fields, particularly medicinal chemistry. The compound is noted for its potential biological activities, including its role as a receptor tyrosine kinase inhibitor, which has implications in cancer treatment and other therapeutic areas.
1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one can be sourced from various chemical suppliers and research institutions. It is classified under indoline derivatives, which are known for their diverse pharmacological properties. The compound's systematic name reflects its structure, indicating the presence of a benzyl group and a hydrazono functional group attached to the indoline core.
The synthesis of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one typically involves the reaction of indoline derivatives with hydrazine or hydrazone precursors. A common method includes:
The synthesis process may involve several purification steps to ensure high-quality yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.
The molecular formula of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one is . Its structure features:
The compound exhibits distinct spectral characteristics:
1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one can undergo various chemical reactions:
These reactions are typically performed under controlled conditions to monitor yield and purity. Reaction conditions such as temperature, time, and solvent choice play crucial roles in determining the outcome of these reactions.
The mechanism of action for 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one primarily involves its interaction with receptor tyrosine kinases. These kinases play significant roles in cellular signaling pathways that regulate cell growth and differentiation:
Data from biological assays indicate that this inhibition could lead to reduced tumor growth in cancer models .
1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific synthesis method employed.
The compound exhibits stability under standard laboratory conditions but may be sensitive to light or moisture. Its reactivity profile allows it to engage in various chemical transformations relevant for medicinal applications.
1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one has several scientific applications:
1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one belongs to the indolinone-hydrazone hybrid family, distinguished by the presence of a hydrazone (=N-NH) group directly attached to the C-3 position of the indolinone scaffold. The indolinone core itself consists of a benzene ring fused to a five-membered lactam ring containing a carbonyl group at the 2-position. The critical structural features defining this compound include:
Table 1: Key Structural Features and Their Functional Implications
Structural Feature | Chemical Description | Potential Functional Role |
---|---|---|
Indolinone Core (1,3-dihydro-2H-indol-2-one) | Benzene fused to 2-oxopyrrole | Provides a rigid, planar aromatic platform for target binding; carbonyl acts as H-bond acceptor |
N-1 Benzyl Group | -CH₂C₆H₅ substituent on indole nitrogen | Modulates lipophilicity and steric bulk; enables π-π stacking with hydrophobic protein pockets |
C-3 Hydrazone Moiety (-HN-N=) | Imine (=N-) linked to amine (-NH-) | Introduces H-bond donor (-NH) and acceptor (=N-); creates extended conjugation for charge delocalization |
C-3 Exocyclic Double Bond | Sp² hybridized carbon linking hydrazone to core | Enforces planarity; essential for electronic communication with the indolinone carbonyl |
The compound’s structural hybrid nature allows it to serve as a precursor for synthesizing more complex heterocyclic systems. For instance, under specific reaction conditions, the hydrazone moiety can undergo cyclization reactions with carbonyl compounds or thiocarbazides to form pyrazole, triazole, or thiazolidinone derivatives, thereby expanding its chemical diversity and potential biological activity spectrum [4] [7]. Nuclear magnetic resonance spectroscopy confirms the (E)-configuration around the C=N bond, with the hydrazone NH proton appearing as a distinctive singlet near δ 12.9 ppm in deuterated chloroform [7].
The exploration of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one emerged from foundational research on oxindole derivatives as biologically active scaffolds. Isatin (1H-indole-2,3-dione), the parent unsubstituted oxindole, has been recognized since the mid-19th century and studied extensively for its diverse pharmacological properties, including antiviral, antimicrobial, and anticancer activities [4] [8]. The strategic modification of isatin—specifically, N-alkylation (e.g., benzylation) and derivatization at the C-3 position—became a pivotal approach to enhance bioavailability and target specificity.
The incorporation of the hydrazone group at C-3 represents a deliberate medicinal chemistry strategy inspired by the known bioactivity of hydrazone-containing compounds. Hydrazones are renowned for their metal-chelating properties, ability to form hydrogen bonds, and metabolic stability compared to imines. The synthesis of 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one and its derivatives gained significant momentum in the late 1990s and early 2000s, driven by discoveries linking indolinone derivatives to protein kinase inhibition. Seminal work documented in patents from this period revealed that structurally related benzylidene-indolinones functioned as potent inhibitors of receptor tyrosine kinases, particularly Raf kinases, which are crucial regulators of cell proliferation and survival pathways in cancers [2] [3].
Table 2: Evolution of Key Synthetic Routes for 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one and Derivatives
Synthetic Approach | Reaction Conditions | Key Intermediate/Product | Yield Range | Primary References |
---|---|---|---|---|
N-Alkylation of Isatin | Isatin + Benzyl chloride, K₂CO₃, DMF, reflux | 1-Benzylindoline-2,3-dione | 40-70% | [8] |
Hydrazone Formation | 1-Benzylisatin + Hydrazine hydrate, EtOH, reflux | 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one | 70-83% | [7] |
Functionalized Hydrazone Synthesis | 1-Benzylisatin + Substituted hydrazines, EtOH, reflux | e.g., 1-Benzyl-3-((2-nitrophenyl)hydrazono) derivative | 50-80% | [5] [8] |
The synthetic accessibility of this scaffold facilitated rapid exploration of structure-activity relationships. Researchers systematically modified both the hydrazone nitrogen (using aryl, heteroaryl, or alkyl hydrazines) and the benzyl group (incorporating electron-donating or withdrawing substituents) to optimize target affinity and selectivity [5] [7]. This methodical approach positioned 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one as a versatile chemical building block within drug discovery programs focused on kinase modulation and antiviral development.
The 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one scaffold exemplifies a "privileged structure" due to its intrinsic capacity to interact with diverse biological targets across therapeutic areas. Its molecular architecture—combining a hydrophobic benzyl group, a hydrogen-bonding hydrazone, and a planar, electron-rich indolinone core—enables broad yet specific recognition by enzyme active sites and receptor domains. Key demonstrated and potential biological activities include:
Kinase Inhibition: Structural analogs, particularly benzylidene-indolinones, exhibit potent inhibition of Raf kinases, crucial components of the MAPK/ERK signaling pathway implicated in uncontrolled cell growth. The hydrazone moiety enhances binding interactions within the kinase ATP-binding pocket through hydrogen bonding with hinge region residues [2] [3]. Molecular modeling studies suggest the benzyl group occupies a hydrophobic cleft near the gatekeeper residue, while the indolinone carbonyl coordinates with magnesium ions or key lysine residues.
Antiviral Activity: Indole-hydrazone hybrids demonstrate significant activity against RNA viruses. Derivatives bearing specific substitutions on the hydrazone nitrogen (e.g., heterocyclic aryl groups) inhibit viral replication in Coxsackie B4 virus, Bovine Viral Diarrhea Virus (BVDV—a model for Hepatitis C virus), and Yellow Fever Virus (YFV) at low micromolar concentrations (IC₅₀ values ranging 0.4–7.53 μmol/L) [4]. The mechanism may involve interference with viral polymerase activity or modulation of host-cell entry pathways.
Anticancer Potential: Beyond kinase inhibition, the scaffold’s ability to intercalate DNA or inhibit tubulin polymerization has been postulated based on structural similarities to known anticancer indole derivatives (e.g., sunitinib). The conjugated system allows potential stacking interactions with DNA base pairs or aromatic residues in tubulin’s colchicine-binding site [9].
Table 3: Documented Biological Activities of Indole-Hydrazone Hybrids Related to 1-Benzyl-3-hydrazono-1,3-dihydro-indol-2-one
Biological Activity | Target/Model System | Potency (Notable Examples) | Proposed Mechanism |
---|---|---|---|
Kinase Inhibition | Raf Kinases (MAPK pathway) | IC₅₀ values in nanomolar range for benzylidene analogs | Competitive ATP binding; disruption of phosphorylation cascade [2] [3] |
Antiviral | Coxsackie B4 Virus; BVDV; YFV | IC₅₀ = 0.4–2.1 μg/mL (CoxB4); IC₅₀ = 7.53 μmol/L (Influenza A) | Viral polymerase inhibition; impaired viral entry/assembly [4] |
Anti-inflammatory/Analgesic | Carrageenan-induced paw edema (in vivo) | Significant inhibition at 100 mg/kg (oral) | COX enzyme modulation; suppression of prostaglandin synthesis [8] |
The structure-activity relationship (SAR) profile highlights critical modifications influencing bioactivity:
This multifaceted target engagement profile positions 1-benzyl-3-hydrazono-1,3-dihydro-indol-2-one as a promising starting point for developing multitarget ligands, particularly in complex diseases like cancer and viral infections where polypharmacology is advantageous. Future research directions include optimizing pharmacokinetic properties and exploring synergistic effects in hybrid molecules incorporating additional pharmacophoric elements [4] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1